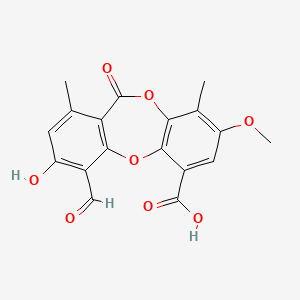
Psoromic acid
Cat. No. B1678306
Key on ui cas rn:
7299-11-8
M. Wt: 358.3 g/mol
InChI Key: FUCWJKJZOHOLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08158623B2
Procedure details


4-Formyl-3-hydroxy-8-methoxy-1,9-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-6-carboxylic acid methyl ester (42.0 mg) and lithium iodide (250 mg) were taken in hexamethylphosphoric triamide (5 ml). The mixture was stirred at 90° C. for 5 h and then lithium iodide (250 mg) was added again. The mixture was heated at 90° C. for 21 h. When the reaction was completed, the mixture was cooled and poured into hydrochloric acid cooled by an ice bath. The mixture was extracted with ethyl acetate. The organic extract was washed in turn with water, saturated aqueous sodium thiosulphate, and finally saturated brine, and was dried over anhydrous magnesium sulfate. The crude product was crystallized from dimethyl sulphoxide to afford psoromic acid, m.p. 264-265° C., 1HNMR (300 MHz, d6-DMSO): δ 2.20 (s, 3H), 2.46 (s, 3H), 3.83 (s, 3H), 6.83 (s, 1H), 7.08 (s, 1H), 10.46 (s, 1H).
Name
4-Formyl-3-hydroxy-8-methoxy-1,9-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-6-carboxylic acid methyl ester
Quantity
42 mg
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:15]2[O:14][C:13]3[C:16]([CH:22]=[O:23])=[C:17]([OH:21])[CH:18]=[C:19]([CH3:20])[C:12]=3[C:11](=[O:24])[O:10][C:9]=2[C:8]([CH3:25])=[C:7]([O:26][CH3:27])[CH:6]=1)=[O:4].[I-].[Li+].Cl>CN(C)P(=O)(N(C)C)N(C)C>[CH3:20][C:19]1[C:12]2[C:11]([O:10][C:9]3[C:8]([CH3:25])=[C:7]([O:26][CH3:27])[CH:6]=[C:5]([C:3]([OH:4])=[O:2])[C:15]=3[O:14][C:13]=2[C:16]([CH:22]=[O:23])=[C:17]([OH:21])[CH:18]=1)=[O:24] |f:1.2|
|
Inputs


Step One
|
Name
|
4-Formyl-3-hydroxy-8-methoxy-1,9-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-6-carboxylic acid methyl ester
|
|
Quantity
|
42 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=CC(=C(C=2OC(C3=C(OC21)C(=C(C=C3C)O)C=O)=O)C)OC
|
Step Two
|
Name
|
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Li+]
|
Step Three
|
Name
|
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Li+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 90° C. for 5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated at 90° C. for 21 h
|
|
Duration
|
21 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled by an ice bath
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed in turn with water, saturated aqueous sodium thiosulphate, and finally saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was crystallized from dimethyl sulphoxide
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC(=C(C2=C1C(=O)OC=3C(=C(C=C(C3O2)C(=O)O)OC)C)C=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
